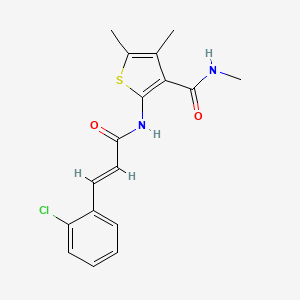

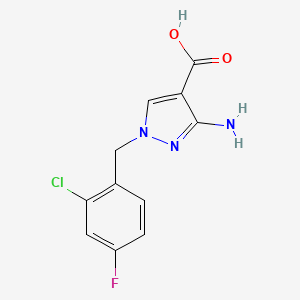

(E)-2-(3-(2-chlorophenyl)acrylamido)-N,4,5-trimethylthiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups. It includes a chlorophenyl group, an acrylamide group, and a trimethylthiophene group. These groups are common in many pharmaceuticals and synthetic organic compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a double bond (indicated by the “E” in the name, which stands for “entgegen”, German for “opposite”), suggesting some degree of unsaturation. The chlorophenyl, acrylamido, and trimethylthiophene groups would each contribute distinct structural elements .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the acrylamido group might undergo reactions typical of amides, such as hydrolysis. The chlorophenyl group might undergo nucleophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a chlorophenyl group might increase its density and boiling point compared to simpler organic molecules .

Scientific Research Applications

Biochemistry and Toxicology

The biochemistry and safety of acrylamide, a related compound, have been extensively studied due to its widespread use in industrial processes and its presence in various food products. Acrylamide is known for its potential neurotoxic and carcinogenic effects, which has spurred significant research into its mechanism of action, metabolism, and the development of methods to minimize its formation in foods (Friedman, 2003).

Materials Science

Acrylamide derivatives, such as polyacrylamide, are utilized in a myriad of applications, including wastewater treatment, soil conditioning, and as additives in papermaking due to their water-absorbent properties. The study of the polymerization kinetics and mechanisms of related thiophene compounds provides insights into the synthesis and potential applications of novel polymers with specific functionalities (Cho et al., 1999).

Environmental Studies

The occurrence and modeling of acrylamide in food products highlight the importance of understanding its formation mechanisms to mitigate its presence in the diet. This research is crucial for developing safer food processing techniques and for the assessment of environmental exposure to acrylamide (Becalski et al., 2003).

Spectroscopy and Chemical Analysis

The solvent effects on the absorption and fluorescence spectra of carboxamides have been studied to estimate the ground and excited state dipole moments, which is valuable for understanding the photophysical properties of these compounds. This research is applicable in the development of materials for optical applications and in the study of molecular interactions (Patil et al., 2011).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]-N,4,5-trimethylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O2S/c1-10-11(2)23-17(15(10)16(22)19-3)20-14(21)9-8-12-6-4-5-7-13(12)18/h4-9H,1-3H3,(H,19,22)(H,20,21)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSCCNUJTALXGS-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC)NC(=O)C=CC2=CC=CC=C2Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=C1C(=O)NC)NC(=O)/C=C/C2=CC=CC=C2Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(3-(2-chlorophenyl)acrylamido)-N,4,5-trimethylthiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(Ethoxycarbonyl)cyclopropyl]phenylboronic acid](/img/structure/B2745400.png)

![N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide](/img/structure/B2745401.png)

![[1-(Pyridin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/no-structure.png)

![(Z)-methyl 4-((3-(2-methoxy-2-oxoethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2745411.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2745412.png)